molecular formula C10H14O3S B13800805 1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide CAS No. 63549-11-1

1,2-Benzoxathiin, 5,6,7,8-tetrahydro-4,7-dimethyl-, 2,2-dioxide

Cat. No.: B13800805
CAS No.: 63549-11-1
M. Wt: 214.28 g/mol
InChI Key: LERWMOJKRXJYAC-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is an organic compound belonging to the class of benzoxathiins This compound is characterized by a benzene ring fused with a thiin ring, which contains sulfur and oxygen atoms The presence of the 2,2-dioxide group indicates that the sulfur atom is in its highest oxidation state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with sulfur dichloride in the presence of a base, followed by oxidation to introduce the 2,2-dioxide group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfur dioxide group, converting it back to a sulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride as catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoxathiins depending on the electrophile used.

Scientific Research Applications

5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The sulfur dioxide group can participate in redox reactions, influencing cellular oxidative stress levels. The benzene ring allows for interactions with hydrophobic pockets in proteins, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin: Lacks the 2,2-dioxide group, resulting in different reactivity and applications.

    5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiepin: Contains an additional carbon in the thiin ring, altering its chemical properties.

    5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide derivatives: Various derivatives with different substituents on the benzene ring or thiin ring.

Uniqueness

5,6,7,8-Tetrahydro-4,7-dimethyl-1,2-benzoxathiin 2,2-dioxide is unique due to the presence of the 2,2-dioxide group, which imparts distinct chemical reactivity and potential biological activity. This compound’s ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable subject of study.

Properties

CAS No.

63549-11-1

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

4,7-dimethyl-5,6,7,8-tetrahydro-1,2λ6-benzoxathiine 2,2-dioxide

InChI

InChI=1S/C10H14O3S/c1-7-3-4-9-8(2)6-14(11,12)13-10(9)5-7/h6-7H,3-5H2,1-2H3

InChI Key

LERWMOJKRXJYAC-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)OS(=O)(=O)C=C2C

Origin of Product

United States

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